
Huntite (CaMg3(CO3)4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Huntite is a naturally occurring mineral with the chemical formula CaMg3(CO3)4. It is a carbonate mineral that typically forms in low-temperature environments. Huntite is often found in association with other carbonate minerals such as magnesite, dolomite, and calcite. It is named in honor of Professor Walter Frederick Hunt, a chemist with the U.S. Geological Survey .
准备方法
Synthetic Routes and Reaction Conditions: Huntite can be synthesized in the laboratory by mixing solutions containing calcium and magnesium ions with carbonate ions under controlled conditions. The reaction typically involves the precipitation of huntite from an aqueous solution. The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the purity and yield of the synthesized huntite .
Industrial Production Methods: Industrial production of huntite involves the extraction of the mineral from natural deposits. Huntite is commonly found in cave deposits, where it precipitates from evaporative concentration of meteoric solutions weathering magnesite- or dolomite-bearing rocks . The extracted mineral is then processed to remove impurities and obtain the desired purity.
化学反应分析
Types of Reactions: Huntite undergoes various chemical reactions, including:
Decomposition: When heated, huntite decomposes to form calcium oxide, magnesium oxide, and carbon dioxide.
Acid-Base Reactions: Huntite reacts with acids to produce carbon dioxide, water, and soluble calcium and magnesium salts.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with huntite.
Conditions: Reactions are typically carried out at room temperature and atmospheric pressure.
Major Products Formed:
Decomposition: Calcium oxide, magnesium oxide, and carbon dioxide.
Acid-Base Reactions: Carbon dioxide, water, and soluble calcium and magnesium salts.
科学研究应用
Huntite has several scientific research applications, including:
Geology: Study of cave formations and carbonate mineralogy.
Materials Science: Used as a flame retardant in polymers and plastics due to its thermal stability and ability to release carbon dioxide when heated.
Environmental Science: Used in the study of carbon sequestration and the carbon cycle in natural systems.
作用机制
The mechanism by which huntite exerts its effects is primarily through its thermal decomposition and acid-base reactions. When heated, huntite releases carbon dioxide, which can act as a flame retardant by displacing oxygen and inhibiting combustion. In acid-base reactions, huntite neutralizes acids and releases carbon dioxide, which can be used in various industrial and environmental applications .
相似化合物的比较
Huntite is similar to other carbonate minerals such as:
Dolomite (CaMg(CO3)2): Both huntite and dolomite contain calcium and magnesium carbonates, but huntite has a higher magnesium content.
Magnesite (MgCO3): Magnesite is a magnesium carbonate mineral, whereas huntite contains both calcium and magnesium carbonates.
Calcite (CaCO3): Calcite is a calcium carbonate mineral, while huntite contains both calcium and magnesium carbonates.
Huntite is unique due to its specific chemical composition and its ability to act as a flame retardant, which is not a common property among other carbonate minerals .
属性
CAS 编号 |
19569-21-2 |
|---|---|
分子式 |
CH2CaMgO3 |
分子量 |
126.41 g/mol |
IUPAC 名称 |
calcium;carbonic acid;magnesium |
InChI |
InChI=1S/CH2O3.Ca.Mg/c2-1(3)4;;/h(H2,2,3,4);; |
InChI 键 |
ADIXYOBIQIMPEH-UHFFFAOYSA-N |
SMILES |
C(=O)(O)O.C(=O)(O)O.C(=O)(O)O.C(=O)(O)O.[Mg].[Mg].[Mg].[Ca] |
规范 SMILES |
C(=O)(O)O.[Mg].[Ca] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


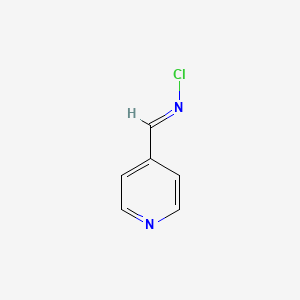
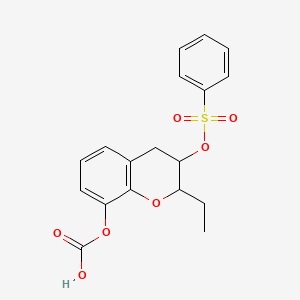

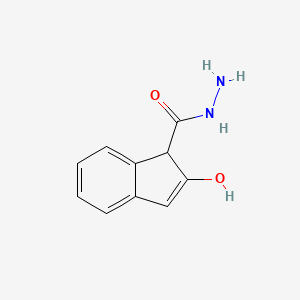
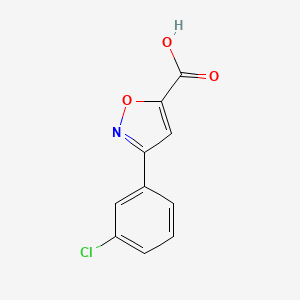
![Spiro[3-oxa-4-azatricyclo[5.2.1.02,6]deca-1,5,7-triene-9,1'-cyclopropane]](/img/structure/B561117.png)
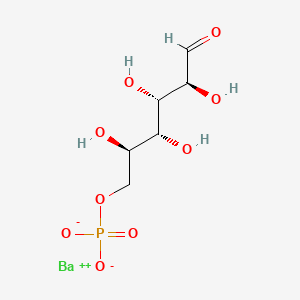
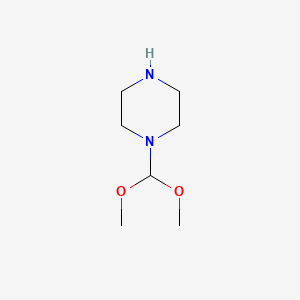
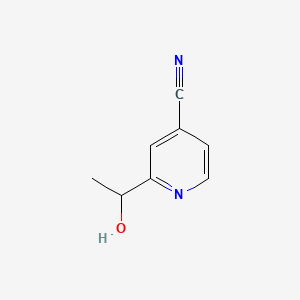

![2'-Anilino-6'-(N-ethyl-N-isopentylamino)spiro[phthalide-3,9'-[9H]xanthene]](/img/structure/B561129.png)
